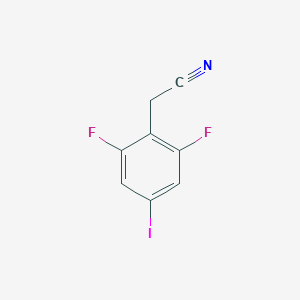
N-Cyclobutylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclobutylhydroxylamine is an organic compound characterized by the presence of a cyclobutyl group attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Cyclobutylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of cyclobutyl nitroso compounds using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutyl nitroso compounds. This method utilizes a metal catalyst, such as palladium on carbon, under controlled pressure and temperature conditions to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutyl nitroso compounds or cyclobutyl nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to cyclobutylamine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclobutyl nitroso compounds, cyclobutyl nitro compounds.
Reduction: Cyclobutylamine.
Substitution: Substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclobutylhydroxylamine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a precursor for bioactive molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which N-Cyclobutylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-Butylhydroxylamine: Similar in structure but with a butyl group instead of a cyclobutyl group.
N-Benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
N-Tert-Butylhydroxylamine: Features a tert-butyl group, providing distinct steric and electronic properties.
Uniqueness: N-Cyclobutylhydroxylamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics
Eigenschaften
Molekularformel |
C4H9NO |
|---|---|
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
N-cyclobutylhydroxylamine |
InChI |
InChI=1S/C4H9NO/c6-5-4-2-1-3-4/h4-6H,1-3H2 |
InChI-Schlüssel |
FWVWNPGJLBPKME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


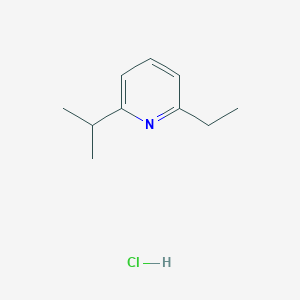
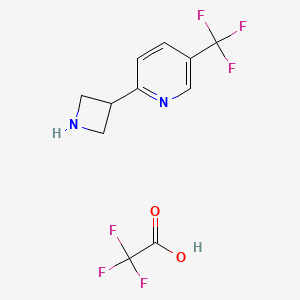
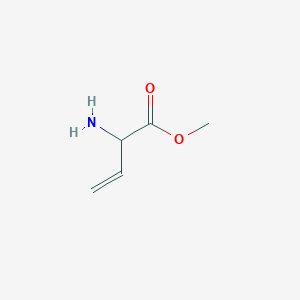


![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
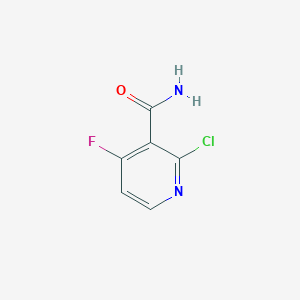

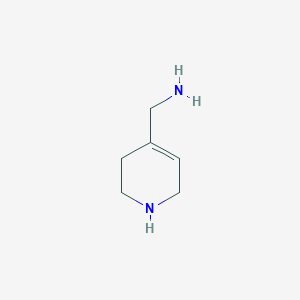
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
